N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O6S/c24-17-5-7-19(8-6-17)34(30,31)27-12-2-1-3-18(27)10-11-25-22(28)23(29)26-14-16-4-9-20-21(13-16)33-15-32-20/h4-9,13,18H,1-3,10-12,14-15H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMULSNFMBVILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1,3-benzodioxole with appropriate reagents to introduce the methyl group, followed by the coupling of the resulting intermediate with 4-fluorobenzenesulfonyl piperidine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Substituent 1 Variations
- Target Compound : The 1,3-benzodioxolylmethyl group offers dual oxygen atoms for hydrogen bonding, similar to catechol-containing drugs (e.g., dopamine analogs) .
- Compound : Retains benzodioxol but lacks the methyl linker, reducing steric bulk.
- Compound : Replaces benzodioxol with a 1-methylindole, enabling π-π stacking with hydrophobic receptor pockets.
Substituent 2 Variations
- Target Compound : The 4-fluorobenzenesulfonyl-piperidine group provides strong hydrogen-bond acceptor capacity via the sulfonyl group, ideal for protease or kinase inhibition.
- Compound : Substitutes sulfonyl with a piperazinyl-4-fluorophenyl group, increasing basicity but reducing hydrogen-bond strength.
- Compound : Uses a trifluoromethylphenyl group, enhancing lipophilicity and resistance to oxidative metabolism.
Physicochemical Implications
- Solubility : The sulfonyl group in the target compound improves water solubility compared to the trifluoromethyl group in .
- Metabolic Stability : Fluorine atoms in all three compounds reduce CYP450-mediated degradation, but the indole moiety in may introduce alternative metabolic pathways.
Research Findings and Hypothetical Activity
While pharmacological data for the target compound are unavailable, insights from analogs suggest:
- Target Selectivity : The sulfonyl-piperidine moiety may favor interactions with serotonin receptors (5-HT) or sigma-1 proteins, as seen in sulfonamide-based neuroactive drugs.
- Compound : The piperazinyl group could target dopamine receptors, analogous to antipsychotics like aripiprazole .
- Compound : The trifluoromethylphenyl group aligns with antiviral or anticancer agents where hydrophobicity is critical .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its therapeutic applications.
The compound features a benzodioxole core, which is known for its diverse pharmacological properties. The following table summarizes key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H24F N3O3S |
| Molecular Weight | 377.47 g/mol |
| LogP | 3.21 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 70.5 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
- Protein Binding : The benzodioxole moiety interacts with the active sites of target proteins, while the piperidine and fluorobenzenesulfonyl groups enhance binding affinity and specificity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity.
Case Study: In Vitro Analysis
In vitro tests demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
Research has also suggested potential antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes has been observed in preliminary studies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)]quinazoline | High affinity for tyrosine kinases | Effective in inhibiting cancer cell proliferation |
| N-(2H-benzodioxol-5-ylmethyl)-N'-{2-[4-(dimethylamino)phenyl]}ethanediamide | Moderate anticancer activity | Less potent than the target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
